6-Chloro-4-((2-chlorophenyl)amino)nicotinamide
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Overview
Description
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is a compound belonging to the class of nicotinamide derivativesThis particular derivative is characterized by the presence of chloro and chlorophenyl groups attached to the nicotinamide core, which imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
This compound interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone .
Biochemical Pathways
The inhibition of SDH disrupts the normal respiratory process of the fungi, leading to a lack of energy production and eventually the death of the fungi . This makes SDH a prominent target for developing novel fungicides .
Result of Action
The result of the action of this compound is the high inhibitory effects against certain fungi. For instance, it has been found to have high inhibitory effects against Rhizoctonia solani in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 2-chloroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the coupling reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and its role in preventing or treating certain diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
6-Chloro-4-((2-chlorophenyl)amino)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity against various microorganisms, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKFIKLLQKKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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